molecular formula C6H5ClN2 B3117462 3-Chloro-6-vinylpyridazine CAS No. 223445-04-3

3-Chloro-6-vinylpyridazine

Cat. No. B3117462
M. Wt: 140.57 g/mol
InChI Key: MMRLHGYANPBISD-UHFFFAOYSA-N
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Patent
US08507489B2

Procedure details

A mixture of 3,6-dichloropyridazine (6 g, 40.3 mmol), vinyl boronic acid pinacol ester (6.21 g, 6.83 mL, 40.3 mmol), potassium carbonate (120 mmol, 16.7 g), 1,4-dioxane (60 mL) and water (24 mL) was degassed for 15 min with nitrogen gas. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.4 mmol, 292 mg) was then added and the mixture heated to 80° C. for 4 hours. The aqueous phase was then removed via pipette and the organic phase concentrated onto silica gel and purified via flash column chromatography (SiO2, hexane:ethyl acetate 100:0-60:40) to return 3-chloro-6-vinyl-pyridazine as a white solid (5.2 g, 92% yield). 1H NMR (CDCl3) δ 5.75 (1H, d), 6.25 (1H, d), 7.05 (1H, dd), 7.49 (1H, d), 7.59 (1H, d). MS m/z=141 (M+H+)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.83 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
292 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH:9](B1OC(C)(C)C(C)(C)O1)=[CH2:10].C(=O)([O-])[O-].[K+].[K+].O1CCOCC1>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH:9]=[CH2:10])=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9.10,^1:36,37,38,39,40,54,55,56,57,58|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
6.83 mL
Type
reactant
Smiles
C(=C)B1OC(C)(C)C(C)(C)O1
Name
Quantity
16.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
292 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 15 min with nitrogen gas
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase was then removed via pipette
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography (SiO2, hexane:ethyl acetate 100:0-60:40)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.